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Introduction
Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) that has become a critical

component of antiretroviral therapy (ART) for HIV-1 infection.[1][2][3] It effectively blocks the

integration of the viral DNA into the host cell's genome, a crucial step in the HIV replication

cycle.[4][5] Preclinical evaluation of Elvitegravir's in vivo efficacy is essential for the

development of new treatment strategies and formulations. This document provides detailed

application notes and protocols for utilizing animal models to assess the in vivo efficacy of

Elvitegravir, tailored for researchers, scientists, and drug development professionals.

Animal Models for Elvitegravir Efficacy Studies
The selection of an appropriate animal model is critical for obtaining clinically relevant data.

The two primary types of animal models used for evaluating the in vivo efficacy of Elvitegravir

are humanized mice and non-human primates.

Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues,

making them susceptible to HIV-1 infection.[6][7] Common models include:

hu-PBL Model: Engrafted with human peripheral blood mononuclear cells (PBMCs). This

model is useful for short-term studies and rapid screening of antiretroviral drugs.[8]
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hu-BLT Model: Engrafted with human fetal liver and thymus tissue, resulting in a more

complete and long-lasting human immune system reconstitution. This model is suitable for

studying chronic HIV infection and the establishment of latent reservoirs.[8]

hu-HSC Model: Engrafted with human CD34+ hematopoietic stem cells, leading to the

development of a functional human immune system over several months.[9]

NSG/NOG Mice: These are highly immunodeficient mouse strains commonly used for

creating humanized models.[7]

Non-Human Primates (NHPs): Macaques (e.g., rhesus, pigtail) are valuable models for

preclinical studies due to their physiological and immunological similarities to humans.[10][11]

[12][13] They are typically infected with Simian Immunodeficiency Virus (SIV) or a Simian-

Human Immunodeficiency Virus (SHIV) chimera.

Quantitative Data Summary
The following tables summarize quantitative data from representative studies evaluating the in

vivo efficacy of Elvitegravir in various animal models.

Table 1: Efficacy of Elvitegravir in Humanized Mouse Models
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Animal
Model

Treatment
Regimen

Administrat
ion Route

Key
Efficacy
Endpoint

Results Reference

hu-BLT Mice

Tenofovir

Alafenamide

(TAF) +

Elvitegravir

(EVG)

Nanoparticles

Subcutaneou

s

Prevention of

Vaginal HIV-1

Challenge

100%

protection at

day 4 post-

injection;

60%

protection at

day 14 post-

injection.

[10]

hu-HSC Mice

Emtricitabine

(FTC) /

Elvitegravir

(EVG) /

Tenofovir

Disoproxil

Fumarate

(TDF)

Oral (in food)

Suppression

of Chronic

SIVmac239

Infection

Full viral

suppression

for several

weeks,

followed by

viral rebound.

[9]

hu-HSC Mice

Emtricitabine

(FTC) /

Bictegravir

(BIC) /

Tenofovir

Alafenamide

(TAF)

Oral (in food)

Suppression

of Chronic

SIVmac239

Infection

Rapid and

sustained

viral

suppression

until

treatment

interruption.

[9]

CD34+-NSG

Mice

TAF + EVG

Nanoparticles

Subcutaneou

s

Pharmacokin

etics

Sustained

plasma

concentration

s of Tenofovir

(TFV) and

EVG over 14

days.

[14]
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Table 2: Efficacy and Pharmacokinetics of Elvitegravir in Non-Human Primates

Animal
Model

Treatment
Regimen

Administrat
ion Route

Key
Efficacy/PK
Endpoint

Results Reference

Rhesus

Macaques

Elvitegravir

(50 mg/kg)
Oral

Plasma

Pharmacokin

etics

AUC0-24:

4012

ng·h/mL;

Cmax: 282

ng/mL.

[15][16]

Pigtail

Macaques

TAF/EVG

Rectal Inserts

(1 insert)

Rectal

Prevention of

Rectal SHIV

Challenge

72.6%

efficacy.
[1][17]

Pigtail

Macaques

TAF/EVG

Rectal Inserts

(2 inserts)

Rectal

Prevention of

Rectal SHIV

Challenge

93.1%

efficacy.
[1][17]

Experimental Protocols
This section provides detailed methodologies for key experiments involved in evaluating the in

vivo efficacy of Elvitegravir.

Protocol 1: Establishment of HIV-1 Infection in
Humanized Mice
Objective: To establish a chronic HIV-1 infection in humanized mice for subsequent drug

efficacy studies.

Materials:

Humanized mice (e.g., hu-BLT or hu-HSC models)

HIV-1 viral stock (e.g., NL4-3, BaL)

Anesthesia (e.g., isoflurane)
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Sterile syringes and needles

Procedure:

Anesthetize the humanized mice using an appropriate method.

Inoculate the mice with a predetermined dose of HIV-1 viral stock. The route of inoculation

can be intraperitoneal (IP) or intravenous (IV), depending on the experimental design.[18] A

typical inoculum for IP injection might be 1x10^5 to 1x10^6 infectious units of virus.

Monitor the mice for signs of successful infection, which may include weight loss or changes

in behavior.

Confirm infection and establish a baseline viral load by collecting blood samples at regular

intervals (e.g., weekly) and quantifying HIV-1 RNA using qPCR (see Protocol 3).

Allow the infection to establish for a period of 4-8 weeks to ensure a stable, chronic infection

before initiating drug treatment.[9]

Protocol 2: Administration of Elvitegravir in Humanized
Mice
Objective: To administer Elvitegravir-based ART to HIV-1 infected humanized mice.

Materials:

Elvitegravir and other antiretroviral drugs (e.g., FTC, TDF, TAF)

Vehicle for oral administration (e.g., Dietgel Boost)

Oral gavage needles (if applicable)

Procedure:

Calculate the appropriate drug dosage for the mice based on allometric scaling from the

human equivalent dose.[9] For example, a combination of FTC/TDF/EVG might be

administered at 1.65mg FTC, 1.65mg TDF, and 3.29mg EVG per mouse per day.[9]
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Prepare the drug formulation. For oral administration in food, the drugs can be incorporated

into a palatable diet gel.[9]

Administer the drug-containing food to the mice daily. Ensure that the entire dose is

consumed.

Alternatively, for more precise dosing, the drugs can be dissolved in a suitable vehicle and

administered daily via oral gavage.[19]

Continue treatment for the duration of the study (e.g., 4-16 weeks).[9]

Protocol 3: Quantification of HIV-1 Viral Load by qPCR
Objective: To measure the amount of HIV-1 RNA in the plasma of infected mice.

Materials:

Blood collection tubes with anticoagulant (e.g., EDTA)

Centrifuge

RNA extraction kit

Reverse transcriptase

qPCR machine and reagents (primers, probes, master mix)

Procedure:

Collect blood samples (approximately 30-50 µL) from the mice via tail vein or retro-orbital

bleeding.[20]

Separate the plasma by centrifugation at 3,300 rpm for 10 minutes at 4°C.[20]

Extract viral RNA from the plasma using a commercial RNA extraction kit according to the

manufacturer's instructions.

Perform reverse transcription to convert the viral RNA into cDNA.
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Quantify the amount of HIV-1 cDNA using a real-time qPCR assay with primers and probes

specific for a conserved region of the HIV-1 genome (e.g., gag or LTR).[18][20]

Generate a standard curve using known quantities of a plasmid containing the target

sequence to determine the absolute copy number of viral RNA in the samples.

Express the viral load as HIV-1 RNA copies per milliliter of plasma.

Protocol 4: Analysis of Human CD4+ T Cell Counts by
Flow Cytometry
Objective: To enumerate human CD4+ T cells in the peripheral blood of humanized mice.

Materials:

Blood collection tubes with anticoagulant

Red blood cell (RBC) lysis buffer

FACS buffer (PBS with 2% FCS)

Fluorescently labeled antibodies against human CD45, CD3, CD4, and CD8.[21]

Flow cytometer

Procedure:

Collect approximately 100 µL of whole blood from the mice.

Add 50 µL of a master mix of fluorescently labeled antibodies (e.g., anti-human CD45, CD3,

CD4, CD8) to the blood sample.[21]

Incubate for 30 minutes at room temperature in the dark.[21]

Lyse the red blood cells by adding 1 mL of 1x RBC lysis buffer and incubating for 1 minute.

[21]
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Centrifuge the cells at 2400 rpm for 3 minutes and discard the supernatant. Repeat this step.

[21]

Wash the cells with 1 mL of FACS buffer.[21]

Resuspend the cells in a suitable volume of FACS buffer for analysis on a flow cytometer.

Acquire the data and analyze it using appropriate software (e.g., FlowJo).

Gate on human leukocytes (CD45+), then on T cells (CD3+), and finally on CD4+ and CD8+

T cell populations to determine their percentages and absolute counts.
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Caption: Elvitegravir inhibits the HIV-1 integrase enzyme, preventing the integration of viral

DNA into the host cell's genome.
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Experimental Workflow for In Vivo Efficacy Testing
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Caption: Workflow for evaluating the in vivo efficacy of Elvitegravir in humanized mice.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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